molecular formula C25H20N4O5 B1139157 Azilsartan-d5 CAS No. 1346599-45-8

Azilsartan-d5

Cat. No.: B1139157
CAS No.: 1346599-45-8
M. Wt: 461.5 g/mol
InChI Key: KGSXMPPBFPAXLY-ZBJDZAJPSA-N
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Description

TAK-536 D5, also known as Azilsartan-d5, is a deuterium-labeled version of Azilsartan. Azilsartan is a potent and specific antagonist of the angiotensin II type 1 receptor. This compound is primarily used in scientific research to study the effects of angiotensin II receptor antagonism .

Preparation Methods

The synthesis of TAK-536 D5 involves the incorporation of deuterium atoms into the Azilsartan molecule. The general synthetic route includes the following steps:

Industrial production methods for TAK-536 D5 are similar to those used for other deuterium-labeled compounds, involving large-scale deuterium exchange reactions and purification processes.

Chemical Reactions Analysis

TAK-536 D5 undergoes various chemical reactions, including:

    Oxidation: TAK-536 D5 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: TAK-536 D5 can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Properties

Azilsartan functions by selectively inhibiting the angiotensin II type 1 receptor (AT1), leading to vasodilation and reduced blood pressure. The deuterated form, Azilsartan-d5, is utilized in research to better understand the pharmacokinetics and dynamics of the drug without interference from metabolic processes that can complicate results.

Table 1: Key Pharmacological Properties of this compound

PropertyDescription
Mechanism of ActionAngiotensin II receptor antagonist
Half-lifeApproximately 11 hours
Bioavailability~60%
MetabolismPrimarily hepatic via CYP2C9 and UGT2B7

Bioequivalence Studies

Recent studies have evaluated the bioequivalence of this compound compared to its non-deuterated counterpart. A notable study conducted on healthy subjects demonstrated that the pharmacokinetic profiles were comparable, validating the use of this compound in clinical trials and research applications. This is crucial for ensuring that findings from studies using this compound can be reliably translated to its standard formulation.

  • Study Design : A randomized, open-label, two-treatment, two-period crossover study.
  • Participants : 60 healthy volunteers.
  • Dosage : 20 mg single oral dose.
  • Findings : The concentration of Azilsartan in plasma was measured using liquid chromatography-tandem mass spectrometry, confirming similar bioavailability between the two forms .

Therapeutic Applications

This compound has been investigated for its efficacy in treating various cardiovascular conditions beyond hypertension:

Hypertension Management

Azilsartan is effective in lowering systolic and diastolic blood pressure. Clinical trials have shown significant reductions in blood pressure levels among patients treated with Azilsartan compared to other ARBs like candesartan .

Heart Failure Treatment

Emerging evidence suggests that Azilsartan may improve left ventricular diastolic function in patients with heart failure with preserved ejection fraction (HFpEF). In a randomized trial involving hypertensive patients with HFpEF, Azilsartan demonstrated superior efficacy over candesartan in improving diastolic function metrics .

Diabetic Nephropathy

Azilsartan has shown promise in protecting renal function in diabetic patients by reducing albuminuria and improving overall kidney health. This is particularly relevant given the high incidence of nephropathy among hypertensive diabetic patients .

Case Studies and Clinical Trials

Several clinical trials have highlighted the effectiveness of this compound:

  • Case Study 1 : A double-blind study involving 562 hypertensive patients treated with either Azilsartan or placebo showed significant reductions in both clinic and ambulatory blood pressure measurements after six weeks .
  • Case Study 2 : In a multicenter trial comparing fixed-dose combinations of Azilsartan with chlorthalidone versus hydrochlorothiazide, the combination with chlorthalidone resulted in greater reductions in systolic blood pressure .

Mechanism of Action

TAK-536 D5 exerts its effects by blocking the angiotensin II type 1 receptor. This receptor is involved in the regulation of blood pressure and fluid balance. By antagonizing this receptor, TAK-536 D5 inhibits the actions of angiotensin II, leading to vasodilation, reduced blood pressure, and decreased fluid retention. The molecular targets and pathways involved include the renin-angiotensin-aldosterone system, which plays a crucial role in cardiovascular homeostasis .

Comparison with Similar Compounds

TAK-536 D5 is compared with other angiotensin II receptor blockers such as candesartan and valsartan. The uniqueness of TAK-536 D5 lies in its deuterium labeling, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterparts. Similar compounds include:

TAK-536 D5 offers advantages in terms of stability and research applications due to its deuterium labeling, making it a valuable tool in scientific studies.

Biological Activity

Azilsartan-d5 is a deuterated form of azilsartan, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications based on various studies.

Azilsartan functions as an antagonist of the angiotensin II type 1 receptor (AT1). By binding to these receptors, azilsartan inhibits the effects of angiotensin II, a potent vasoconstrictor that plays a crucial role in regulating blood pressure. The inhibition of AT1 receptors leads to:

  • Vasodilation : Reduction in vascular resistance.
  • Decreased Sodium Retention : Lower levels of sodium and water retention contribute to reduced blood pressure.
  • Inhibition of Renin Secretion : This further decreases angiotensin II levels, enhancing the antihypertensive effect.

The IC50 value for azilsartan at AT1 receptors is reported to be 0.42 µM, with an inverse agonist action demonstrated by an IC50 of 2.6 nM in inhibiting inositol-1-phosphate accumulation in COS-7 cells expressing recombinant human AT1 .

Pharmacokinetics

This compound is primarily used as an internal standard for quantifying azilsartan through methods like gas chromatography or liquid chromatography-mass spectrometry (GC/LC-MS). It has a molecular formula of C25H15D5N4O5 and a molecular weight of 461.5 g/mol. The compound exhibits:

  • Bioavailability : Approximately 60%.
  • Half-life : About 11 hours.
  • Metabolism : Rapidly absorbed in the gastrointestinal tract and converted to azilsartan via hydrolysis in the liver, primarily mediated by CYP2C9 .

Efficacy in Blood Pressure Management

A multicenter double-blind study involving 449 hypertensive adults demonstrated that azilsartan medoxomil, from which this compound is derived, significantly reduced both diastolic blood pressure (DBP) and systolic blood pressure (SBP) compared to placebo. The most notable changes were observed at higher doses (40 mg), with reductions of -5.7 mm Hg for DBP and -12.3 mm Hg for SBP .

Day-to-Day Blood Pressure Variability

In a prospective study evaluating day-to-day blood pressure variability (BPV), patients switched from another ARB to azilsartan showed significant reductions in morning systolic BPV after 24 weeks. The mean standard deviation of morning systolic BP decreased from 7.4 mm Hg to 6.1 mm Hg, indicating improved stability in blood pressure readings .

Data Table: Summary of Key Pharmacological Properties

PropertyValue
Molecular Formula C25H15D5N4O5
Molecular Weight 461.5 g/mol
IC50 (AT1 Receptor) 0.42 µM
Inverse Agonist IC50 2.6 nM
Bioavailability ~60%
Half-life ~11 hours
Primary Excretion Route Feces (55%), Urine (42%)

Case Studies

Several case studies have highlighted the effectiveness of azilsartan in managing hypertension and its associated risks:

  • Case Study on Hypertensive Patients : A cohort study showed that patients treated with azilsartan experienced significant reductions in both office and home BP measurements over a 24-week period.
  • Switching ARBs : Patients switching from other ARBs to azilsartan not only saw reductions in BP but also improvements in arterial stiffness, suggesting additional cardiovascular benefits beyond mere blood pressure control .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing Azilsartan-d5 with isotopic purity?

Methodological guidance:

  • Synthesis : Use deuterium oxide (D₂O) or deuterated precursors under controlled conditions to ensure >98% isotopic incorporation. Monitor reaction kinetics to minimize proton-deuterium exchange .
  • Characterization : Confirm isotopic purity via high-resolution mass spectrometry (HRMS) and quantify deuterium distribution using ¹H-NMR. For example, absence of proton signals at δ 7.2–8.5 ppm (aromatic protons) confirms deuterium substitution .
  • Purity validation : Pair liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) to distinguish this compound from non-deuterated impurities.

Q. How should researchers design in vitro assays to evaluate this compound's angiotensin II receptor antagonism?

Methodological guidance:

  • Use HEK293 cells transfected with human angiotensin II type 1 (AT1) receptors.
  • Compare inhibition curves (IC₅₀) of this compound vs. non-deuterated Azilsartan using radioligand binding assays (e.g., ³H-angiotensin II displacement).
  • Normalize data to account for batch-to-batch variability in deuterated compound solubility .

Q. What analytical techniques are essential for quantifying this compound in biological matrices during pharmacokinetic studies?

Methodological guidance:

  • Sample preparation : Use protein precipitation with deuterated internal standards (e.g., Azilsartan-d10) to control recovery rates .
  • Quantification : Employ LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 606.12 → 200.1) to avoid interference from endogenous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for deuterated vs. non-deuterated Azilsartan?

Methodological guidance:

  • Hypothesis testing : Design parallel assays under identical conditions (pH, temperature, solvent) to isolate isotopic effects. For instance, deuterium’s higher mass may alter binding kinetics (kₒₙ/kₒff) .
  • Data reconciliation : Apply multivariate analysis to account for variables like solvent deuteration (e.g., DMSO-d6 vs. DMSO) that may influence results .
  • Example contradiction: A study reports 15% lower IC₅₀ for this compound due to solvent interactions. Replicate with non-deuterated solvents to validate .

Q. What strategies optimize isotopic stability in this compound during long-term stability studies?

Methodological guidance:

  • Storage conditions : Store at -80°C in amber vials under argon to prevent photodegradation and proton exchange.
  • Stability testing : Use accelerated degradation studies (40°C/75% RH for 6 months) with periodic HRMS analysis. A >2% deuterium loss indicates instability .
  • Data interpretation : Apply Arrhenius modeling to predict shelf-life under standard lab conditions (-20°C).

Q. How to design a comparative study evaluating metabolic differences between this compound and its non-deuterated counterpart?

Methodological guidance:

  • In vitro metabolism : Use human liver microsomes (HLMs) with NADPH cofactors. Track deuterium retention in metabolites via MS/MS fragmentation patterns.
  • Isotope effect analysis : Compare metabolic clearance rates (CLₘₑₜ) and identify CYP450 isoforms responsible for deuteration-sensitive pathways (e.g., CYP2C9) .
  • Statistical rigor : Use paired t-tests with Bonferroni correction for multiple comparisons (e.g., 5 metabolites × 3 time points) .

Q. Key Methodological Recommendations

  • Reproducibility : Always report solvent deuteration status and storage conditions in methods sections .
  • Ethical compliance : For in vivo studies, ensure deuterated compounds are approved by ethics boards for isotopic tracer use .
  • Data sharing : Deposit raw MS/MS spectra and NMR assignments in open-access repositories (e.g., Zenodo) to facilitate replication .

Properties

IUPAC Name

3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSXMPPBFPAXLY-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747075
Record name 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346599-45-8
Record name 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Azilsartan-d5
Azilsartan-d5
Azilsartan-d5
Azilsartan-d5
Azilsartan-d5

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